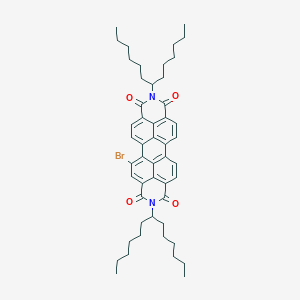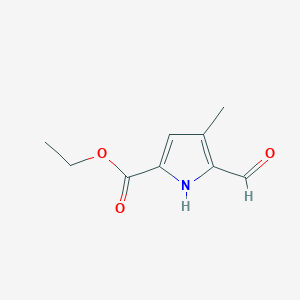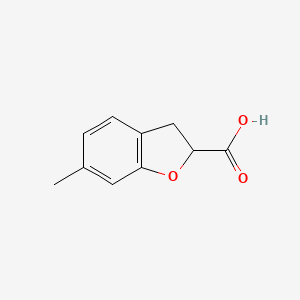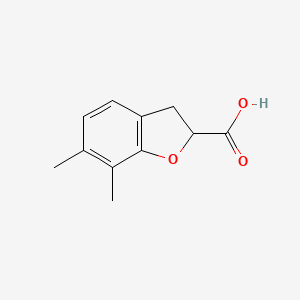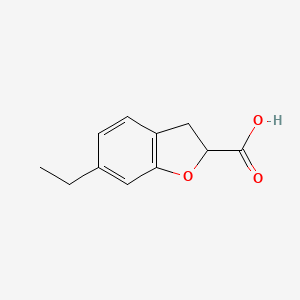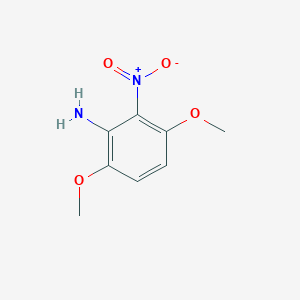
3,6-Dimethoxy-2-nitroaniline
Vue d'ensemble
Description
3,6-Dimethoxy-2-nitroaniline is an aromatic organic compound . It is an important intermediate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of 3,6-Dimethoxy-2-nitroaniline has been analyzed using Density Functional Theory (DFT) and Hartree–Fock method . The molecular formula is C8H10N2O4 and the molecular weight is 198.18 .Applications De Recherche Scientifique
Synthesis and Organic Chemistry
Synthesis of Complex Compounds : 3,6-Dimethoxy-2-nitroaniline is used as a starting material in the synthesis of complex organic compounds. For example, it has been utilized in the synthesis of 1,4,5,8,9,12,13,16-octamethoxytetraphenylene, which demonstrates inclusion properties and interesting electrochemical data (Lai et al., 2003).
Role in Nitration and Reductive Reactions : It's involved in the synthesis of pyrrolo[4,3,2-de]quinolines, indicating its utility in nitration reactions and as a precursor for other nitrogen-containing heterocycles (Roberts et al., 1997).
Catalysis and Reaction Mechanisms : Studies have also focused on its role in catalytic reactions, such as in the copper-catalyzed synthesis of 2-benzimidazolone scaffolds from 2-nitroanilines, demonstrating its utility in novel, environmentally friendly catalytic processes (Nale & Bhanage, 2015).
Electrochemistry and Material Science
Electrochemical Properties : Its electrochemical properties have been explored, such as in the study of absorptive stripping voltammetry, which involves the accumulation of nitroanilines at carbon paste electrodes. This research is significant for understanding the electrochemical behavior of nitroanilines in various environments (Kuz’mina et al., 2003).
Applications in Sensing Technology : It has potential applications in sensing technologies, as indicated by research on ionophore-based potentiometric sensors for barium ions, where related compounds have been used as novel ionophores in sensor development (Hassan et al., 2003).
Molecular Interactions and Structure Analysis
Hydrogen Bonding Studies : Studies on hydrogen bonding in nitroanilines, including 3,6-Dimethoxy-2-nitroaniline analogs, have provided insights into molecular interactions, crystal structure, and bonding energies, which are crucial for understanding the properties of these compounds in various states (Fedyanin & Lyssenko, 2013).
Solid-State NMR Studies : Its derivatives have been studied using solid-state NMR techniques to understand quadrupole effects, which is essential for elucidating the structure and dynamics of organic compounds in the solid state (Naito et al., 1982).
Safety And Hazards
Propriétés
IUPAC Name |
3,6-dimethoxy-2-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-13-5-3-4-6(14-2)8(7(5)9)10(11)12/h3-4H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZRKVSLWPDVKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dimethoxy-2-nitroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




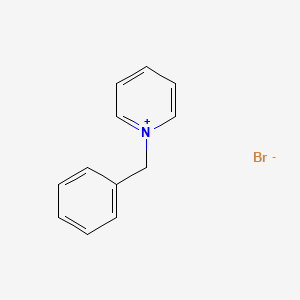
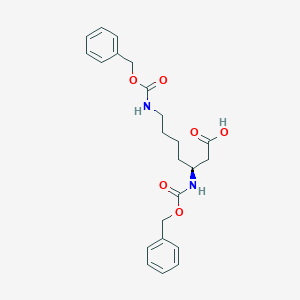

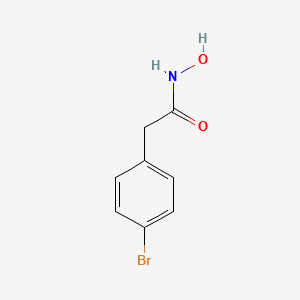
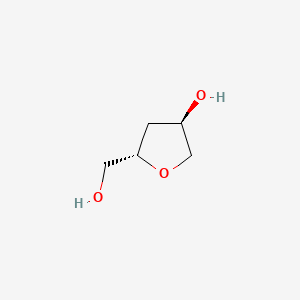
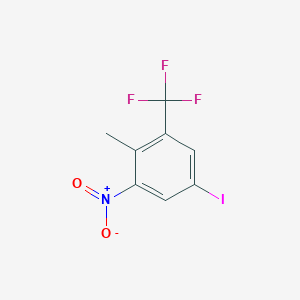
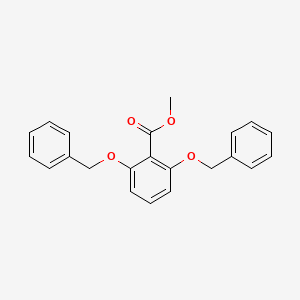
![6-Bromo-1-isobutyl-3-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3255796.png)
